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molecular formula C8H13NO B8651951 N-Ethylcyclopent-1-ene-1-carboxamide CAS No. 899442-78-5

N-Ethylcyclopent-1-ene-1-carboxamide

Cat. No. B8651951
M. Wt: 139.19 g/mol
InChI Key: LGLVAAGLXHQHJJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US09040558B2

Procedure details

N-Cyclopentenoyl-ethylamine was prepared from cyclopentenoic acid (2 grams, 17.5 mmol) and oxallyl chloride (2.2 grams, 17.5 mmol) after stirring at 25-35° C. for 8-12 hours. To this was added a benzene solution of ethylamine (2.1 grams, 48.7 mmol) at 0° C., and this reaction mixture was stirred for 3 hours at 25-35° C., after which time the solvent was evaporated under vacuum to yield N-cyclopentenoyl-ethylamine (1.7 grams), yield: 68.9%. A solution of N-cyclopentenoyl-ethylamine (1.7 grams, 13.3 mmol) in anhydrous tetrahydrofuran (THF) (10 mL) under a nitrogen atmosphere, and lithium aluminum hydride (LiAlH4; 1.3 grams, 36.1 mmol) was added to the solution. After being stirred for 1 hour at 25-35° C., the reaction mixture was gently refluxed for 8 hours. The reaction mixture was quenched with saturated sodium sulfate solution, filtered, and the precipitate washed with diethyl ether (Et2O). The filtrate was concentrated to afford N-cyclopentylmethyl ethylamine (0.6 g), yield: 40%.
Quantity
2 g
Type
reactant
Reaction Step One
Quantity
2.2 g
Type
reactant
Reaction Step One
Quantity
2.1 g
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Two

Identifiers

REACTION_CXSMILES
[C:1]1([C:6]([OH:8])=O)[CH2:5][CH2:4][CH2:3][CH:2]=1.[Cl-].[CH2:10]([NH2:12])[CH3:11]>C1C=CC=CC=1>[C:1]1([C:6]([NH:12][CH2:10][CH3:11])=[O:8])[CH2:5][CH2:4][CH2:3][CH:2]=1

Inputs

Step One
Name
Quantity
2 g
Type
reactant
Smiles
C1(=CCCC1)C(=O)O
Name
Quantity
2.2 g
Type
reactant
Smiles
[Cl-]
Step Two
Name
Quantity
2.1 g
Type
reactant
Smiles
C(C)N
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
C1=CC=CC=C1

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
30 (± 5) °C
Stirring
Type
CUSTOM
Details
after stirring at 25-35° C. for 8-12 hours
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

STIRRING
Type
STIRRING
Details
this reaction mixture was stirred for 3 hours at 25-35° C.
Duration
3 h
CUSTOM
Type
CUSTOM
Details
after which time the solvent was evaporated under vacuum

Outcomes

Product
Details
Reaction Time
10 (± 2) h
Name
Type
product
Smiles
C1(=CCCC1)C(=O)NCC
Measurements
Type Value Analysis
AMOUNT: MASS 1.7 g
YIELD: CALCULATEDPERCENTYIELD 69.8%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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